Bis(2,2,2-trifluoroethyl) methylphosphonate finds application as a key building block in various organic synthesis processes. Notably, it serves as a crucial reactant in the preparation of:
This compound plays a vital role in a multi-step synthesis scheme leading to these valuable organic molecules [].
Through the Still–Gennari olefination reaction, bis(2,2,2-trifluoroethyl) methylphosphonate facilitates the formation of cis-olefinic esters. This reaction utilizes 18-crown-6 ether and potassium bis(trimethylsilyl)amide (KHMDS) as additional reagents [].
This specific stereoisomer of cryptocaryalactone, a naturally occurring compound, can be synthesized using bis(2,2,2-trifluoroethyl) methylphosphonate as a starting material [].
Beyond its role in organic synthesis, bis(2,2,2-trifluoroethyl) methylphosphonate finds use in:
Bis(2,2,2-trifluoroethyl) methylphosphonate is an organophosphorus compound with the molecular formula CHFOP and a molecular weight of 260.07 g/mol. This compound is characterized by the presence of two 2,2,2-trifluoroethyl groups attached to a methylphosphonate moiety. It exhibits unique properties due to the trifluoromethyl groups, which enhance its stability and reactivity in various chemical environments. The compound is often used in research and industrial applications as a flame retardant additive, particularly in lithium-ion batteries, due to its ability to improve safety by reducing flammability .
Several methods have been developed for synthesizing bis(2,2,2-trifluoroethyl) methylphosphonate:
Bis(2,2,2-trifluoroethyl) methylphosphonate has several applications:
Several compounds share structural similarities with bis(2,2,2-trifluoroethyl) methylphosphonate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dimethyl Methylphosphonate | Methylphosphonate | Less fluorinated; commonly used as a solvent |
Triethyl Phosphate | Phosphate ester | More widely studied for flame retardancy |
Bis(Trichloroethyl) Methylphosphonate | Halogenated phosphonate | Higher toxicity; used in different industrial applications |
Ethyl Methylphosphonate | Methylphosphonate | Simpler structure; less effective as a flame retardant |
Bis(2,2,2-trifluoroethyl) methylphosphonate stands out due to its unique trifluoromethyl groups that enhance thermal stability and reduce flammability compared to its less fluorinated counterparts .
Irritant